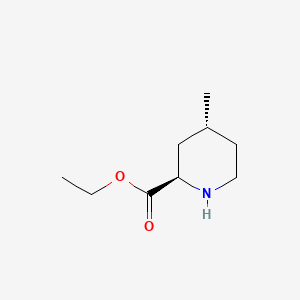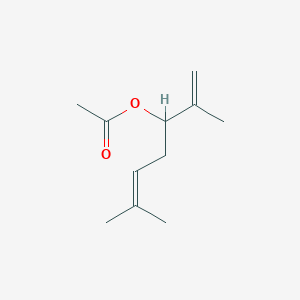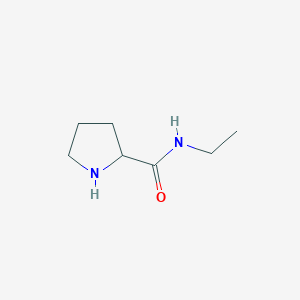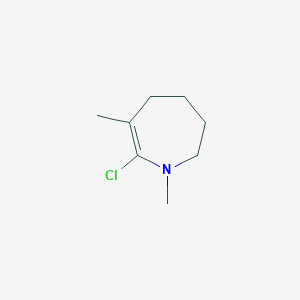
(1R,3R)-3-(((Benzyloxy)carbonyl)amino)cyclohexyl acetate
Overview
Description
(1R,3R)-3-(((Benzyloxy)carbonyl)amino)cyclohexyl acetate, commonly known as BOC-3-amino-cyclohexane acetic acid, is a chemical compound with potential applications in the field of medicinal chemistry. This compound belongs to the class of amino acids and is used as a building block in the synthesis of peptides and other bioactive molecules.
Scientific Research Applications
Novel σ1 Antagonists for Tumor Therapy
Aminoethyl substituted cyclohexane derivatives, which may share structural similarities with "(1R,3R)-3-(((Benzyloxy)carbonyl)amino)cyclohexyl acetate," have been synthesized for their potential application in tumor therapy. These compounds exhibit potent σ1 receptor antagonistic activity, which could inhibit the growth of aggressive human prostate tumor cell lines and other tumor cells expressing σ1 receptors. Molecular dynamics simulations have helped in understanding their binding at the σ1 receptor, indicating their potential therapeutic applications (Kopp et al., 2020).
Synthesis of New Aminocyclitols
Research into the synthesis of new aminocyclitols from cyclic allyl acetates, which may include transformations related to "this compound," has been conducted. This work explores the stereoselective epoxidation and subsequent reactions leading to the formation of new pseudosaccharides, highlighting the compound's utility in developing novel synthetic routes for complex molecules (Larin et al., 2014).
Chemoenzymatic Synthesis for Antitumor Activity
Chemoenzymatic synthesis of tetrahydropyran derivatives bearing phenyl rings and aminoethyl moieties, structurally related to "this compound," has been explored for their σ1 receptor affinity, antitumor, and analgesic activity. These compounds have shown promise in inhibiting the growth of cancer cells and exhibiting significant analgesic activity, making them potential candidates for drug development (Kopp et al., 2021).
Enantioselective Construction for Anesthetic Synthesis
The enantioselective construction of nitrogen-substituted quaternary carbon centers adjacent to the carbonyl group in the cyclohexane ring, relevant to the synthesis of anesthetic compounds, demonstrates the complex synthetic utility of compounds structurally related to "this compound." This research underscores the importance of precise stereochemical control in synthesizing pharmacologically relevant molecules (Yokoyama et al., 2009).
properties
IUPAC Name |
[(1R,3R)-3-(phenylmethoxycarbonylamino)cyclohexyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-12(18)21-15-9-5-8-14(10-15)17-16(19)20-11-13-6-3-2-4-7-13/h2-4,6-7,14-15H,5,8-11H2,1H3,(H,17,19)/t14-,15-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HONUIJYJMHZWAO-HUUCEWRRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCCC(C1)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1CCC[C@H](C1)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701196273 | |
| Record name | Phenylmethyl N-[(1R,3R)-3-(acetyloxy)cyclohexyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701196273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
750649-42-4 | |
| Record name | Phenylmethyl N-[(1R,3R)-3-(acetyloxy)cyclohexyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=750649-42-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylmethyl N-[(1R,3R)-3-(acetyloxy)cyclohexyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701196273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(2Z)-2-amino-3-[(E)-[(2,4-dichlorophenyl)methylidene]amino]but-2-enedinitrile](/img/structure/B3153035.png)


![3-(5-Piperidin-4-yl-[1,3,4]oxadiazol-2-yl)pyridine](/img/structure/B3153050.png)

![4-[(2-Chloropropanoyl)amino]benzamide](/img/structure/B3153072.png)




